molecular formula C18H25NO2 B4881221 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide

Cat. No. B4881221
M. Wt: 287.4 g/mol
InChI Key: GITAKVTZYVRZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide, also known as Bicuculline, is a naturally occurring alkaloid that belongs to the family of GABA receptor antagonists. It is a potent convulsant and is commonly used in scientific research to study the mechanisms of action of GABAergic neurotransmission.

Mechanism of Action

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide is a competitive antagonist of the GABA receptor. It binds to the same site as GABA and prevents GABA from binding to the receptor. This results in the inhibition of GABAergic neurotransmission and the disinhibition of neuronal activity.
Biochemical and Physiological Effects:
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide has several biochemical and physiological effects. It can increase neuronal excitability and cause seizures in animals and humans. It can also increase the release of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine.

Advantages and Limitations for Lab Experiments

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide is a powerful tool for studying the mechanisms of GABAergic neurotransmission. It can be used to block the inhibitory effects of GABA and study the resulting changes in neuronal activity. However, its potency and non-specific effects can also be a limitation. N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide can affect other neurotransmitter systems, and its high doses can cause toxicity and seizures.

Future Directions

There are several future directions for the study of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide. One direction is to study the effects of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide on different types of GABA receptors. Another direction is to study the effects of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide on different brain regions and circuits. Additionally, the development of more selective GABA receptor antagonists can help to overcome the limitations of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide in scientific research.

Synthesis Methods

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide is a naturally occurring alkaloid that is found in the seeds of Dicentra cucullaria, a plant native to North America. However, the yield of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide from the plant is low, and it is not practical to extract it in large quantities. Therefore, several synthetic methods have been developed to produce N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide in the laboratory.
One of the most commonly used methods for synthesizing N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide is the Pictet-Spengler reaction. This reaction involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydro-β-carboline intermediate. The intermediate is then converted to N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide by a series of chemical reactions.

Scientific Research Applications

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide is widely used in scientific research to study the mechanisms of action of GABAergic neurotransmission. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its effects are mediated by GABA receptors. N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide is a potent competitive antagonist of the GABA receptor and can block the inhibitory effects of GABA.
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide is commonly used in electrophysiological experiments to study the properties of GABAergic synapses. It can be applied to brain slices or cultured neurons to block GABAergic transmission and study the resulting changes in neuronal activity. N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide is also used in behavioral experiments to study the effects of GABAergic transmission on behavior.

properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-3-21-16-8-6-14(7-9-16)18(20)19-12(2)17-11-13-4-5-15(17)10-13/h6-9,12-13,15,17H,3-5,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITAKVTZYVRZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(C)C2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-ethoxybenzamide

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